molecular formula C12H18NNaO5S2 B13442299 Dimethenamid-ethane sulfonic acid (ESA) sodium

Dimethenamid-ethane sulfonic acid (ESA) sodium

Cat. No.: B13442299
M. Wt: 343.4 g/mol
InChI Key: JVZHSWHMSOBMSF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethenamid-ethane sulfonic acid (ESA) sodium is a metabolite of the herbicide dimethenamid. It is commonly used in environmental testing and analysis due to its role as a degradation product of dimethenamid. The compound has the molecular formula C12H18NO5S2Na and a molecular weight of 343.39 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethenamid-ethane sulfonic acid (ESA) sodium typically involves the sulfonation of dimethenamid. The reaction conditions often include the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid under controlled temperatures and pressures to ensure the formation of the sulfonic acid group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified and crystallized to obtain the sodium salt form .

Chemical Reactions Analysis

Types of Reactions

Dimethenamid-ethane sulfonic acid (ESA) sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of dimethenamid-ethane sulfonic acid (ESA) sodium involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the synthesis of certain enzymes and proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Dimethenamid-ethane sulfonic acid (ESA) sodium can be compared with other similar compounds, such as:

This compound is unique due to its specific structure and properties, which make it particularly useful in environmental testing and the study of sulfonation reactions .

Properties

Molecular Formula

C12H18NNaO5S2

Molecular Weight

343.4 g/mol

IUPAC Name

sodium;2-[(2,4-dimethylthiophen-3-yl)-(1-methoxypropan-2-yl)amino]-2-oxoethanesulfonate

InChI

InChI=1S/C12H19NO5S2.Na/c1-8-6-19-10(3)12(8)13(9(2)5-18-4)11(14)7-20(15,16)17;/h6,9H,5,7H2,1-4H3,(H,15,16,17);/q;+1/p-1

InChI Key

JVZHSWHMSOBMSF-UHFFFAOYSA-M

Canonical SMILES

CC1=CSC(=C1N(C(C)COC)C(=O)CS(=O)(=O)[O-])C.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.